molecular formula C5H3N3O4 B058125 3,5-Dinitropyridine CAS No. 940-06-7

3,5-Dinitropyridine

Cat. No. B058125
CAS RN: 940-06-7
M. Wt: 169.1 g/mol
InChI Key: RFSIFTKIXZLPHR-UHFFFAOYSA-N
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Patent
US04000146

Procedure details

A mixture of 2-chloro-3,5-dinitropyridine (20.4 g, 0.10 mole) 15 ml absolute ethanol, potassium bicarbonate (11.0 g, 0.11 mole), and 2-aminopyridine (28.2 g, 0.30 mole) was refluxed for 24 hours. The mixture was concentrated to one-half of its volume and diluted with several volumes of water to precipitate solid. After further washing and drying 2-α-pyridylamino)-3,5-dinitropyridine (81% yield) was obtained as a golden, yellow solid. Anal. Calcd. for C10H7N5O4 : C, 46.0; H, 2.7; N, 26.8 Found: C, 46.1; H, 2.9; N, 27.0.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][N:3]=1.C(=O)(O)[O-].[K+].NC1C=CC=CN=1>>[N+:11]([C:5]1[CH:4]=[N:3][CH:2]=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1)([O-:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
28.2 g
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to one-half of its volume
ADDITION
Type
ADDITION
Details
diluted with several volumes of water
CUSTOM
Type
CUSTOM
Details
to precipitate solid
WASH
Type
WASH
Details
After further washing

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.